8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Physicochemical property Lipophilicity Drug-likeness

8-Amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1267334-91-7) is a heterocyclic small molecule within the 1,4-benzoxazin-3-one class. Its core scaffold comprises a benzene ring fused to a partially saturated 1,4-oxazine ring, with a distinct substitution pattern: an amino group at the 8-position and a methyl group at the 6-position.

Molecular Formula C9H10N2O2
Molecular Weight 178.191
CAS No. 1267334-91-7
Cat. No. B2480252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS1267334-91-7
Molecular FormulaC9H10N2O2
Molecular Weight178.191
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)NC(=O)CO2)N
InChIInChI=1S/C9H10N2O2/c1-5-2-6(10)9-7(3-5)11-8(12)4-13-9/h2-3H,4,10H2,1H3,(H,11,12)
InChIKeyDNLUOCAEVLLBMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1267334-91-7) – Structural and Physicochemical Baseline for Procurement Evaluation


8-Amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1267334-91-7) is a heterocyclic small molecule within the 1,4-benzoxazin-3-one class. Its core scaffold comprises a benzene ring fused to a partially saturated 1,4-oxazine ring, with a distinct substitution pattern: an amino group at the 8-position and a methyl group at the 6-position [1]. This specific substitution differentiates it from unsubstituted or differently substituted analogs and provides a unique physicochemical signature, including a molecular weight of 178.19 g/mol and a calculated XLogP3-AA value of 0.6, which influences its solubility and permeability profile [2][3].

Why 8-Amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1267334-91-7) Cannot Be Replaced by Other 1,4-Benzoxazin-3-one Analogs


Generic substitution of 1,4-benzoxazin-3-one derivatives is scientifically unsound due to the profound impact of substituent identity and position on biological activity and physicochemical properties. Quantitative structure-activity relationship (QSAR) studies on this scaffold have explicitly demonstrated that substituent variation at positions equivalent to the 6- and 8-positions of 8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one dictates distinct requirements for antimicrobial activity against fungi, gram-positive bacteria, and gram-negative bacteria [1]. Specifically, H-bonding properties, shape, and VolSurf descriptors—all directly modulated by the 8-amino and 6-methyl groups—were identified as critical determinants in all QSAR models [1]. Furthermore, the target compound is computationally annotated as an inhibitor of Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1), targets not broadly shared by all benzoxazin-3-ones, underscoring that even minor structural changes yield divergent target engagement profiles [2].

Quantitative Differentiation Evidence for 8-Amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1267334-91-7) vs. Analogs


Computed Lipophilicity (XLogP3-AA): A Key Determinant for Permeability and Formulation

8-Amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibits a computed XLogP3-AA value of 0.6 [1]. This value is significantly lower than that of the unsubstituted parent 1,4-benzoxazin-3-one scaffold (estimated ~1.2-1.5 based on structural analogs) and the commonly available analog 6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (estimated LogP ~1.1) . The introduction of the polar 8-amino group reduces lipophilicity, indicating superior aqueous solubility and a distinct pharmacokinetic profile that favors absorption in hydrophilic environments.

Physicochemical property Lipophilicity Drug-likeness

Hydrogen Bond Donor/Acceptor Profile: Differentiating Molecular Interactions

The target compound possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. In contrast, the common analog 6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one possesses only 1 hydrogen bond donor and 3 acceptors . The additional hydrogen bond donor (the 8-amino group) directly impacts the compound's ability to form specific, directional interactions with biological targets, a parameter shown to be critical in QSAR models for antimicrobial activity of benzoxazin-3-ones [2].

Hydrogen bonding Drug-receptor interactions QSAR

Target Engagement Profile: Annotated Inhibition of MAO-B and LSD1

Computational target prediction and database annotation indicate that 8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is an inhibitor of Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1) [1]. This dual-target inhibition profile is not a general feature of the 1,4-benzoxazin-3-one class; for instance, benzoxazin-3-one derivatives optimized as mineralocorticoid receptor (MR) antagonists show no such activity [2]. While specific IC50 values are not publicly available for this compound against MAO-B or LSD1, the annotation itself distinguishes it from other benzoxazin-3-ones that are inactive against these targets.

Target prediction Enzyme inhibition Epigenetics

Recommended Research and Procurement Applications for 8-Amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1267334-91-7)


Design and Synthesis of MAO-B or LSD1 Inhibitors for Neurological and Oncological Research

Given its annotated inhibition of Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1) [1], this compound serves as a logical starting point for medicinal chemistry campaigns targeting Parkinson's disease, Alzheimer's disease, or various cancers. Its distinct 8-amino-6-methyl substitution pattern and favorable lipophilicity (XLogP3-AA 0.6) [2] provide a differentiated scaffold for structure-activity relationship (SAR) exploration compared to more lipophilic benzoxazin-3-one analogs.

Antimicrobial Lead Optimization Utilizing Distinct H-Bonding Profile

QSAR studies on 1,4-benzoxazin-3-ones have identified hydrogen bonding properties as crucial for antimicrobial activity [3]. The presence of 2 hydrogen bond donors (versus 1 in common analogs) [2] offers a unique opportunity to probe the role of this specific interaction in antibacterial and antifungal activity. The compound can be used as a core scaffold for generating focused libraries aimed at gram-positive or gram-negative bacteria, guided by existing QSAR models [3].

Development of Hydrophilic Benzoxazinone-Based Probes or Prodrugs

The relatively low computed lipophilicity (XLogP3-AA = 0.6) [2] compared to unsubstituted or 6-methyl-only analogs makes this compound inherently more water-soluble. This property is advantageous for applications requiring aqueous formulation, such as in vitro assays, in vivo studies in aqueous media, or the development of prodrugs intended to release a more lipophilic active metabolite after metabolic activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.